molecular formula C18H18N2OS2 B11060770 2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No.: B11060770
M. Wt: 342.5 g/mol
InChI Key: CCVAIGQANBLARG-UHFFFAOYSA-N
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Description

2-[(5-METHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-PHENETHYLACETAMIDE is a complex organic compound that features a benzothiazole ring fused with a phenethylacetamide moiety

Chemical Reactions Analysis

Types of Reactions

2-[(5-METHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-PHENETHYLACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, amines, and various substituted benzothiazole derivatives .

Scientific Research Applications

2-[(5-METHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-PHENETHYLACETAMIDE has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 2-[(5-METHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-PHENETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The benzothiazole ring can interact with various enzymes and receptors, potentially inhibiting their activity. This interaction can lead to the modulation of biological pathways, resulting in therapeutic effects such as anti-cancer or anti-inflammatory activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[(5-METHYL-1,3-BENZOTHIAZOL-2-YL)SULFANYL]-N~1~-PHENETHYLACETAMIDE is unique due to its specific structural features, which confer distinct chemical and biological properties. The presence of both the benzothiazole and phenethylacetamide moieties allows for diverse interactions with biological targets, making it a versatile compound for various applications.

Properties

Molecular Formula

C18H18N2OS2

Molecular Weight

342.5 g/mol

IUPAC Name

2-[(5-methyl-1,3-benzothiazol-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

InChI

InChI=1S/C18H18N2OS2/c1-13-7-8-16-15(11-13)20-18(23-16)22-12-17(21)19-10-9-14-5-3-2-4-6-14/h2-8,11H,9-10,12H2,1H3,(H,19,21)

InChI Key

CCVAIGQANBLARG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)SC(=N2)SCC(=O)NCCC3=CC=CC=C3

Origin of Product

United States

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